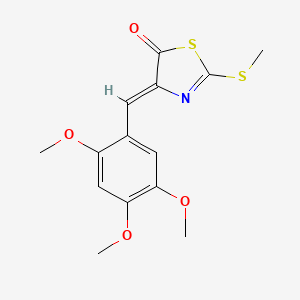
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as DBDS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDS is a sulfonamide derivative of benzothiadiazole, which is a heterocyclic compound.
Mécanisme D'action
The mechanism of action of DBDS is not fully understood. However, it has been suggested that DBDS exerts its antimicrobial activity by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. DBDS has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
DBDS has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. DBDS has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, DBDS has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DBDS has several advantages for lab experiments. It is readily available and can be easily synthesized. DBDS is also stable and has a long shelf life. However, DBDS has some limitations. It is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DBDS can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DBDS. One potential application is in the development of new antimicrobial agents. DBDS has been shown to be effective against a range of bacteria, and further research could lead to the development of new antibiotics. Additionally, DBDS could be used as a fluorescent probe for the detection of biomolecules in vivo. Further research could also explore the potential of DBDS as an anticancer agent and its mechanism of action in inducing apoptosis in cancer cells. Finally, research could focus on developing new methods for the synthesis of DBDS and its derivatives to improve its properties and potential applications.
Méthodes De Synthèse
The synthesis of DBDS involves the reaction of 2,4-difluoroaniline with 2-aminobenzenesulfonamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DBDS.
Applications De Recherche Scientifique
DBDS has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. DBDS has also been used as a fluorescent probe for the detection of biomolecules.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3O2S2/c13-7-4-5-9(8(14)6-7)17-21(18,19)11-3-1-2-10-12(11)16-20-15-10/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTLKFZBKDUAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)


![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)

![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)